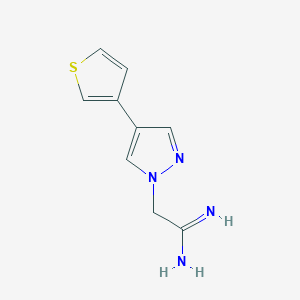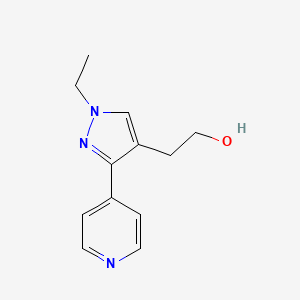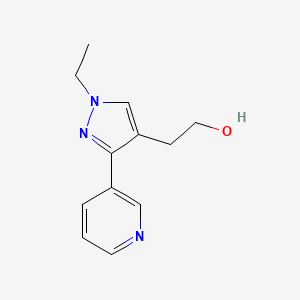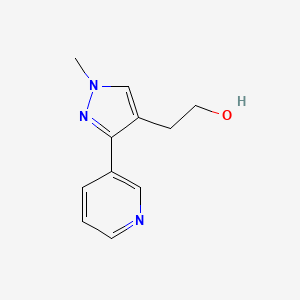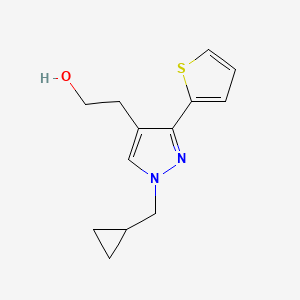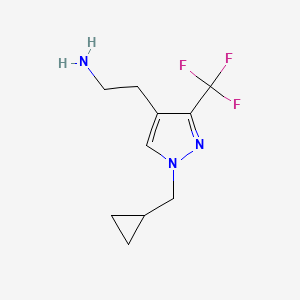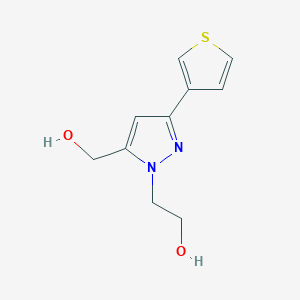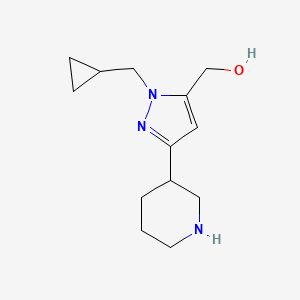
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol, commonly known as CPMP, is a synthetic molecule with a wide range of applications in scientific research. CPMP is a derivative of the piperidine class of compounds and is composed of a cyclopropylmethyl group, a piperidin-3-yl group, and a pyrazol-5-yl group. CPMP is used in a variety of laboratory experiments and has been found to possess a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Therapeutic Potential in Neurological and Psychiatric Disorders
Nociceptin/Orphanin FQ Peptide Receptor Antagonism
The compound LY2940094, similar in structure to the specified chemical, has been studied as a nociceptin opioid peptide receptor (NOP) antagonist. Research indicates therapeutic potential for NOP antagonism in conditions like obesity, eating disorders, and depression. LY2940094 showed high NOP receptor occupancy in the hypothalamus and human brain regions associated with these conditions, suggesting its ability to cross the blood-brain barrier and engage with central nervous system targets effectively (Raddad et al., 2016).Anxiolytic Effects and Memory Preservation
A structurally similar compound, LQFM032, exhibited anxiolytic-like effects in animal models without impairing mnemonic activity. This suggests potential applications in the treatment of anxiety disorders. The compound's effects were mediated through the benzodiazepine and nicotinic pathways, indicating a complex pharmacological profile that might offer therapeutic advantages over traditional anxiolytics (Brito et al., 2017).
Investigational Use in Understanding Neuropharmacology
- Understanding the Role of Sigma Receptors
The compound 1-(cyclopropylmethyl)-4-[2'-4"-fluorophenyl)-2'-oxoethyl]piperidine HBr (DuP734), closely related to the specified chemical, was used to investigate the role of sigma receptors in attention and cognition. This research provides insights into the complex interplay of neurochemical systems in cognitive functions and the potential therapeutic targets for cognitive impairments and psychiatric disorders (Jin, Yamamoto, & Watanabe, 1997).
Propiedades
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h6,10-11,14,17H,1-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVSFANAADVOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)CO)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

